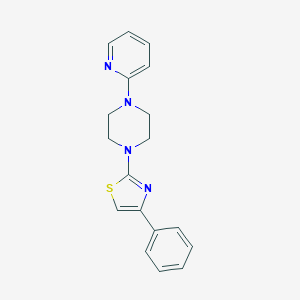![molecular formula C14H11ClF2N2O2S B299593 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as TH-302, is a small molecule drug that is currently being studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated by low oxygen levels in tumors, making it an attractive option for targeting hypoxic regions of tumors.
Mécanisme D'action
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a prodrug that is activated by low oxygen levels in tumors. Once activated, 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide releases a cytotoxic alkylating agent that damages DNA and causes cell death. The selective activation of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in hypoxic regions of tumors makes it an attractive option for cancer treatment.
Biochemical and physiological effects:
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These effects include decreased tumor growth, increased tumor cell death, and decreased angiogenesis. 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to increase the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selective activation in hypoxic regions of tumors. This allows for targeted treatment of tumors and decreases the potential for off-target effects. However, one limitation of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is the variability of hypoxic regions within tumors. This can make it difficult to accurately target the drug to the appropriate regions of the tumor.
Orientations Futures
There are a number of potential future directions for the study of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of combination therapies that include 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and other cancer treatments, such as immunotherapy. Another potential direction is the development of new prodrugs that can be activated in specific regions of tumors, allowing for even more targeted treatment. Additionally, further studies are needed to better understand the mechanisms of action of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and to identify biomarkers that can be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4,5-dimethylthiophene-2-carboxamide, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with ethyl chloroacetate and sodium hydride, yielding 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. In these studies, 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to selectively target hypoxic regions of tumors, resulting in increased tumor cell death and decreased tumor growth.
Propriétés
Formule moléculaire |
C14H11ClF2N2O2S |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H11ClF2N2O2S/c1-5-6(2)22-14(11(5)12(18)20)19-13(21)7-3-9(16)10(17)4-8(7)15/h3-4H,1-2H3,(H2,18,20)(H,19,21) |
Clé InChI |
WLRPVTMMMGENGV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)


![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)